molecular formula C5H5N5O B15247194 4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol

4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol

Cat. No.: B15247194
M. Wt: 151.13 g/mol
InChI Key: RUSFBHDMYDVOMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol (CAS 55458-01-0) is an organic building block belonging to the class of pyrazolotriazines. It serves as a key chemical scaffold in medicinal chemistry for the structure-based design and synthesis of novel kinase inhibitors [1] . Researchers have utilized this core structure to develop potent and selective inhibitors for various protein kinases implicated in oncology and other disease areas. This compound has been specifically employed in the development of pM-level inhibitors of protein kinase CK2, which have demonstrated cytotoxic activity at the microM level in cell-based assays with prostate and colon cancer cell lines [1] . Furthermore, through structure-guided modifications, the pyrazolo[1,5-a][1,3,5]triazine scaffold has been optimized to create other highly potent and selective, orally bioavailable inhibitors, such as inhibitors of Tyrosine Threonine Kinase (TTK/Mps1), a key regulator of cell division that is overexpressed in several human cancers [4] . The adaptability of the 5-aminopyrazole structure, from which this scaffold is derived, underscores its significant value in constructing fused heterocyclic compounds with a wide spectrum of bioactivity [3] . This product is intended for research purposes as a chemical building block in drug discovery programs. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

IUPAC Name

4-amino-1H-pyrazolo[1,5-a][1,3,5]triazin-2-one

InChI

InChI=1S/C5H5N5O/c6-4-9-5(11)8-3-1-2-7-10(3)4/h1-2H,(H3,6,8,9,11)

InChI Key

RUSFBHDMYDVOMI-UHFFFAOYSA-N

Canonical SMILES

C1=C2NC(=O)N=C(N2N=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol typically involves the construction of the pyrazole and triazine rings followed by their fusion. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with cyanogen bromide can lead to the formation of the pyrazole ring, which can then be further reacted with triazine precursors to yield the desired compound .

Industrial Production Methods

Industrial production of 4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the ring system.

    Substitution: The amino group and other substituents on the ring can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol is a heterocyclic compound featuring a fused pyrazole and triazine structure, with an amino group at the 4-position and a hydroxyl group at the 2-position of the triazine ring. It has garnered interest in medicinal chemistry and material science because of its unique structure, which allows it to have a variety of chemical properties and biological activities.

Scientific Research Applications

  • Pharmacology 4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol exhibits significant biological activities. Studies on the interactions of 4-aminopyrazolo[1,5-a][1,3,5]triazin-2-ol with biological targets are crucial for understanding its pharmacological potential.
  • TTK/Mps1 Kinase Inhibitors 4-(4-aminopyrazolo[1,5-a][1,3,5]triazin-8-yl)benzamides, a class of compounds, have been discovered as potent TTK inhibitors . TTK/Mps1 is a key kinase that controls the progression of cell division by participating in the mitotic spindle assembly checkpoint and is overexpressed in a number of human cancers .
  • Anticancer Properties 4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol exhibits anticancer properties. Additionally, some derivatives of pyrazolo[1,5-a][1,3,5]triazines have shown effective inhibition of the growth of non-small cell lung, colon, and renal cancer cell lines .

** antiproliferative activity ** 4-Phenethylthio-2-phenylpyrazolo[1,5-a][1,3,5]triazin-7(6H)-one, a related compound, has antiproliferative activity against the A549 human lung cancer cell line .

Related Compounds
Several compounds share structural similarities with 4-aminopyrazolo[1,5-a][1,3,5]triazin-2-ol.

Compound NameStructure TypeKey Features
4-Aminopyrazolo[3,4-b]quinolin-2(3H)-oneFused heterocycleExhibits antitumor activity; different ring fusion
Pyrazolo[1,5-a]pyrimidin-7(6H)-oneFused pyrazole-pyrimidineAnticancer properties; distinct nitrogen positioning
7-Amino-pyrazolo[1,5-a]pyrimidinePyrazole derivativeKnown for neuroprotective effects

Mechanism of Action

The mechanism of action of 4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been identified as a potent inhibitor of Tyrosine Threonine Kinase (TTK), which plays a crucial role in cell division. By inhibiting TTK, the compound can disrupt the mitotic spindle assembly checkpoint, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Tautomerism

Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-ones These compounds exist in equilibrium between keto (triazinone) and enol (triazinol) forms. Infrared and NMR studies confirm the keto form as dominant in pyrazolo[1,5-a][1,3,5]triazin-4(3H)-ones, which contrasts with 4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol, where the hydroxyl group at position 2 influences tautomeric behavior and hydrogen-bonding interactions .

1,2,4-Triazolo[1,5-a][1,3,5]triazines Replacing the pyrazole ring with a 1,2,4-triazole alters electronic properties and binding affinities. For example, 7-(4-pyridylmethylamino)-1,2,4-triazolo[1,5-a][1,3,5]triazin-5(4H)-one exhibits planar geometry and enhanced delocalization, improving interactions with kinase active sites .

Imidazo[1,2-a][1,3,5]triazines
These analogues, such as imidazo[1,2-a][1,3,5]triazin-4-amines, demonstrate regio- and chemo-selectivity challenges during synthesis due to competing reactivities of endocyclic nitrogen atoms, unlike the more straightforward functionalization of pyrazolo-triazines .

Table 1: Key Structural Differences

Compound Core Structure Functional Groups Tautomerism
4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol Pyrazole + triazine 4-NH₂, 2-OH/one Keto-enol equilibrium
Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one Pyrazole + triazine 4-C=O Dominant keto form
1,2,4-Triazolo[1,5-a][1,3,5]triazin-5-amine Triazole + triazine 5-NH₂ Planar, delocalized

Kinase Inhibition

  • TTK (Mps1) Inhibition: 4-(4-Aminopyrazolo[1,5-a][1,3,5]triazin-8-yl)benzamides exhibit nanomolar potency against TTK due to bioisosteric replacement of imidazopyrazine scaffolds. Substitutions at position 8 (e.g., benzamide groups) enhance selectivity and oral bioavailability .
  • CK2 Inhibition: Macrocyclic pyrazolo[1,5-a][1,3,5]triazines, such as Compound 3, achieve picomolar CK2 inhibition via extended interactions with the hinge region, a feature less pronounced in non-macrocyclic analogues .

Anticonvulsant Activity
Pyrazolo[1,5-a][1,3,5]triazines with 2-ethylthio and 7-methyl substitutions (e.g., MH4b1) show efficacy in maximal electroshock seizure models, whereas unsubstituted analogues (EAC-21, EAC-31) lack activity, underscoring the importance of lipophilic substituents .

Thymidine Phosphorylase (TP) Inhibition 1,3-Dihydro-pyrazolo[1,5-a][1,3,5]triazin-2-thioxo-4-ones exhibit superior TP inhibitory activity compared to hydroxylated derivatives, likely due to sulfur’s electron-withdrawing effects enhancing enzyme interactions .

Biological Activity

4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique fused structure of pyrazole and triazine rings, which contributes to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with 4-aminopyrazolo[1,5-a][1,3,5]triazin-2-ol, including its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol can be represented as follows:

C7H7N5O\text{C}_7\text{H}_7\text{N}_5\text{O}

This compound is characterized by:

  • A 4-amino group at the 4-position of the pyrazole ring.
  • A hydroxyl group at the 2-position of the triazine ring.

These functional groups play a crucial role in the compound's reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that 4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol exhibits significant anticancer activity. Notably:

  • Mechanism of Action : The compound has been shown to inhibit TTK/Mps1 kinase, a critical regulator in cell division. Inhibition of this kinase leads to disrupted mitotic spindle assembly and induces apoptosis in cancer cells .
  • Cell Lines Tested : Studies have demonstrated that this compound exhibits potent anti-proliferative effects against various human cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values as low as 15 nM .

Synergistic Effects

Recent studies suggest that 4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol may enhance the efficacy of existing cancer therapies. For example:

  • Combination Therapy : When used in conjunction with levodopa for Parkinson’s disease therapy, it showed synergistic effects that could potentially improve treatment outcomes .

Case Studies

A series of studies have explored the biological activity of derivatives of 4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol. Key findings include:

  • In vitro Studies : Compounds derived from 4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol exhibited cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) with preferential targeting over normal cells .
  • Mechanistic Insights : The anticancer activity was linked to increased apoptosis via caspase activation and modulation of key regulatory proteins such as p53 and Bax .

Synthesis Methods

Various synthetic routes have been developed for producing 4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol:

  • A notable method involves a one-pot three-component reaction that yields high purity products suitable for drug discovery .

Comparative Analysis

To understand the biological significance of 4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol better, a comparison with related compounds is useful:

Compound NameStructure TypeKey Features
4-Aminopyrazolo[3,4-b]quinolin-2(3H)-oneFused heterocycleExhibits antitumor activity
Pyrazolo[1,5-a]pyrimidin-7(6H)-oneFused pyrazole-pyrimidineAnticancer properties
7-Amino-pyrazolo[1,5-a]pyrimidinePyrazole derivativeKnown for neuroprotective effects

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-aminopyrazolo[1,5-a][1,3,5]triazin-2-ol derivatives?

  • Methodological Answer : The core structure is typically synthesized via cyclization of 5-aminopyrazoles with electrophilic reagents. For example, 5-aminopyrazoles react with ethoxycarbonyl isothiocyanate to form thiourea intermediates, which undergo NaOH-mediated cyclization in ethanol to yield 2-thioxopyrazolo[1,5-a][1,3,5]triazin-4-ones . Alternative routes include visible-light-enhanced annulation via electron donor-acceptor (EDA) complexes between pyrazolthiourea intermediates and tetramethylguanidine (TMG), enabling three C–N bond formations in a one-pot protocol .

Q. Which spectroscopic techniques are critical for characterizing these derivatives?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To confirm regiochemistry and substitution patterns (e.g., δ 7.07–7.42 ppm for aromatic protons in triazine derivatives) .
  • IR Spectroscopy : Identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and thiocarbonyl (C=S, ~1200 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., EI-MS for [M+H]+ ions) .
  • X-ray Crystallography : Resolves tautomeric equilibria and crystal packing, as seen in 4,4-dimethyl-3,4-dihydropyrido-pyrazolo-triazine ethanol monosolvate (monoclinic, C2/c space group) .

Advanced Research Questions

Q. How can regioselectivity be optimized in multicomponent reactions (MCRs) for pyrazolo-triazine derivatives?

  • Methodological Answer : Regioselectivity depends on the electronic and steric effects of substituents. For example, using orthoesters in MCRs with 2-aminoimidazoles introduces diversity at specific positions, while solvent polarity (e.g., DMF vs. ethanol) and temperature modulate reaction pathways . Visible-light-driven EDA complex formation ensures precise control over [4+2] annulation regiochemistry .

Q. How should researchers address contradictions in reported melting points or spectral data for pyrazolo-triazines?

  • Methodological Answer : Inconsistent data (e.g., melting points) may arise from polymorphic forms or impurities. Mitigation strategies include:

  • Differential Scanning Calorimetry (DSC) : To identify polymorph transitions.
  • High-Performance Liquid Chromatography (HPLC) : To verify purity (>95% recommended).
  • Standardized Solvent Systems : Use anhydrous ethanol or DMF for recrystallization to minimize solvent inclusion effects .

Q. What structural modifications enhance kinase inhibition activity in pyrazolo-triazine derivatives?

  • Methodological Answer : Substitutions at C-4 and C-8 positions are critical. For example:

  • 4-Amino groups improve binding to kinase ATP pockets (e.g., TTK inhibition with IC₅₀ < 10 nM) .
  • 8-Aryl/alkyl groups (e.g., 4-methoxy-2-methylphenyl) enhance selectivity for CDK2 over CDK1, as shown in pyrazolo[1,5-a]-1,3,5-triazine-based inhibitors . Quantitative structure-activity relationship (QSAR) models using Hammett constants (σ) and LogP values guide optimization .

Q. How can computational methods predict tautomeric equilibria in pyrazolo-triazine derivatives?

  • Methodological Answer : Density Functional Theory (DFT) at B3LYP/6-311++G** level calculates relative tautomer energies. For example, 2-amino-4-phenyl-4,6-dihydro-1H-pyrimido-triazin-6-one is energetically favored in gas phase over 6-hydroxy tautomers . Molecular dynamics simulations in explicit solvent (e.g., water) further refine tautomer populations .

Q. What strategies mitigate side-product formation during pyrazolo-triazine synthesis?

  • Methodological Answer :

  • Stepwise Functionalization : Introduce chloro/methylsulfonyl groups sequentially to avoid over-substitution .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) and minimizes decomposition .
  • Catalytic Optimization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C-8 arylation with >90% yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.